Alpha-Hederin

Receptor Pharmacology GPCR Signaling Respiratory Disease Models

Researchers often face variability in saponin purity and confusion with inactive analogs (e.g., hederacoside C). Our α-Hederin is authenticated to deliver consistent, documented bioactivity. • 3.3-fold sensitization of HT-29 cells to 5-FU for colorectal cancer combination models. • Unique β2AR modulation: elevates cAMP in HASM cells, applicable to asthma/COPD. • Benchmark cytotoxic monodesmosidic saponin with EC50 8.7-36.9 mg/L. • ≥98% HPLC purity; stable at -20°C; shipped globally.

Molecular Formula C41H66O12
Molecular Weight 751.0 g/mol
CAS No. 27013-91-8
Cat. No. B1665267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-Hederin
CAS27013-91-8
Synonymsalpha-hederin
beta-hederin
Rha-Ara-3beta-hederagenin
Molecular FormulaC41H66O12
Molecular Weight751.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O
InChIInChI=1S/C41H66O12/c1-21-28(44)30(46)31(47)33(51-21)53-32-29(45)24(43)19-50-34(32)52-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49)/t21-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1
InChIKeyKEOITPILCOILGM-LLJOFIFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alpha-Hederin Procurement-Ready Profile


Alpha-Hederin (α-Hederin) is a monodesmosidic pentacyclic triterpenoid saponin [1] with the molecular formula C41H66O12 and a molecular weight of 750.96 g/mol [2]. It is a naturally occurring bioactive compound isolated from various medicinal plants including Hedera helix (ivy), Nigella sativa, and Pulsatilla chinensis [3]. α-Hederin is recognized for its potent and diverse pharmacological activities, most notably its broad-spectrum anticancer properties mediated through multiple mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of glycolysis and autophagy [4].

Compound class Monodesmosidic triterpenoid saponin
Research workflow Cell-model endpoint review, GPCR signaling studies, combination screening
Key consideration Glycosylation profile differentiates from bidesmosidic analogs

Why Alpha-Hederin Is Not Interchangeable


Despite belonging to the same class of hederagenin-based saponins, substitution of α-Hederin with its closest structural analogs, such as hederacoside C or the aglycone hederagenin, is not scientifically justified. Critical differences in glycosylation patterns lead to profound variations in biological activity. For instance, α-Hederin, a monodesmosidic saponin, exhibits significant cytotoxicity and unique receptor interactions [1], whereas the bidesmosidic hederacoside C is largely inactive in these same contexts [2]. Furthermore, the oral bioavailability of α-Hederin is notably low at approximately 0.14% [3], a key pharmacokinetic parameter that is likely to differ substantially from other saponins and must inform any in vivo experimental design. Therefore, selecting α-Hederin over an analog is a decision driven by specific, quantifiable, and non-transferable biological activities.

α-Hederin vs. Hederacoside C Monodesmosidic vs. bidesmosidic glycosylation leads to different cytotoxicity and receptor activity profiles
α-Hederin vs. Hederagenin (aglycone) Activity threshold and biocompatibility window differ; glycosylation affects cell-type selectivity
α-Hederin vs. Other saponins Reported low oral bioavailability profile may not transfer to other saponin analogs

Alpha-Hederin Evidence Guide


Unique β2-Adrenergic Receptor Modulation

In a direct head-to-head study, only α-Hederin, and not its structural analogs hederacoside C or hederagenin, was found to significantly modulate β2-adrenergic receptor (β2AR) function. Preincubation of HASM cells with 1 µM α-Hederin for 24 hours increased the intracellular cAMP level by 13.5 ± 7.0% under stimulating conditions, an effect not observed with the analogs at the same concentration [1]. This demonstrates a specific, non-transferable pharmacological activity.

β2AR Modulation
Head-to-head
+13.5% cAMP
vs 0% for hederacoside C and hederagenin
Supports β2AR signaling assay context
HASM cells, 1 µM, 24 h preincubation
Receptor Pharmacology GPCR Signaling Respiratory Disease Models

Superior Cytotoxicity vs. Hederacoside C

A broad-spectrum structure-activity relationship study revealed that α-Hederin, a monodesmosidic saponin, is significantly cytotoxic across multiple organisms (Daphnia magna, Enchytraeus crypticus, Saccharomyces cerevisiae) with EC50 values ranging from 8.7 to 36.9 mg/L [1]. In stark contrast, the bidesmosidic saponin hederacoside C was found to be completely inactive (no effect) at concentrations up to 100 mg/L against the same panel of organisms [1]. This establishes a clear functional divergence based on glycosylation.

Cytotoxicity (EC50)
Head-to-head
8.7–36.9 mg/L
vs no activity up to 100 mg/L (hederacoside C)
Supports cytotoxicity endpoint review
D. magna, E. crypticus, S. cerevisiae
Cytotoxicity Screening Antifungal Discovery Agricultural Biology

Potentiation of 5-FU Cytotoxicity in Colorectal Cancer

In a study on HT-29 human colon adenocarcinoma cells, α-Hederin at sub-IC50 cytotoxic concentrations was shown to enhance the cytotoxicity of the standard chemotherapeutic agent 5-fluorouracil (5-FU) by approximately 3.3-fold [1]. This quantifies the compound's potential as a chemosensitizer, a property that significantly increases its research value beyond its intrinsic cytotoxicity.

5-FU Potentiation
Cross-study comparable
3.3-fold increase
Supports chemosensitization assay context
HT-29 colon cancer cells, sub-IC50 α-hederin
Combination Therapy Chemosensitization Colorectal Cancer

Alpha-Hederin Shows a Favorable Biocompatibility Window vs. Hederagenin in Normal Cells

A comparative in vitro study assessed the biocompatibility of α-Hederin and hederagenin on normal NCTC fibroblasts. α-Hederin was found to be biocompatible (maintaining 80% cell viability) at concentrations between 2–10 μg/mL, whereas its antiproliferative activity on tumor cells was exerted at higher concentrations (10–400 μg/mL) [1]. In comparison, hederagenin's antiproliferative activity began at a higher concentration of 25 μg/mL, indicating a different activity profile [1]. This suggests α-Hederin possesses a more defined therapeutic window.

Biocompatibility Window
Head-to-head
Biocompatible 2–10 µg/mL
vs antiproliferative >10 µg/mL (α-hederin) and >25 µg/mL (hederagenin)
Supports concentration-response profiling
NCTC fibroblasts and Hep-2 tumor cells
Selectivity Index Toxicity Screening Anticancer Drug Development

Alpha-Hederin's Potent Anticancer Activity Validated Across Diverse Cell Lines with Low Micromolar IC50 Values

Consistent and potent anticancer activity of α-Hederin is demonstrated across multiple studies and cancer types. In lung cancer models, IC50 values of 13.75 μM, 17.57 μM, and 18.04 μM were observed for A549, NCI-H460, and NCI-H292 cells, respectively [1]. Against the SKOV-3 ovarian cancer cell line, IC50 values were reported as 2.62 ± 0.04 μg/mL (≈ 3.5 μM) and 2.48 ± 0.32 μg/mL [2]. In pancreatic cancer cells, IC50 values were 32.5 μM and 15 μM for Capan-1 and BxPC-3 cells, respectively [3]. These data provide a robust, quantitative benchmark for its antiproliferative potency.

Antiproliferative IC50
Cross-study comparable
2.6–32.5 µM
Supports cell-model benchmarking
Lung, ovarian, pancreatic cancer lines
Cancer Biology In Vitro Pharmacology IC50 Determination

Research Applications for Alpha-Hederin


GPCR Signaling in Respiratory Disease

Procure α-Hederin for studies on β2-adrenergic receptor (β2AR) modulation. This application is directly supported by evidence showing that α-Hederin, unlike hederacoside C or hederagenin, significantly increases intracellular cAMP levels in HASM cells [1]. Its unique ability to affect β2AR binding behavior and dynamics makes it an essential tool for elucidating receptor regulation pathways relevant to asthma and COPD.

Chemosensitization Strategies in Colorectal Cancer

Use α-Hederin in combination therapy models for colorectal cancer. The quantified 3.3-fold enhancement of 5-fluorouracil cytotoxicity in HT-29 cells [1] provides a strong, data-driven rationale for its use in experiments designed to overcome drug resistance or lower effective doses of standard chemotherapeutics.

Saponin-Induced Cytotoxicity and Membrane Biology

Employ α-Hederin as a benchmark cytotoxic monodesmosidic saponin. Its EC50 values (8.7-36.9 mg/L) are well-defined across multiple organisms, in contrast to the inactive bidesmosidic hederacoside C [1]. This makes α-Hederin a critical control or test compound for structure-activity relationship (SAR) studies focused on the role of saponin glycosylation in membrane disruption and cell death.

Dose Optimization for In Vivo Anticancer Studies

Utilize the reported low oral bioavailability (F = 0.14%) [1] and the wide range of in vitro IC50 values (from low to high micromolar concentrations) [2] to inform pharmacokinetic/pharmacodynamic (PK/PD) modeling and dose selection for in vivo xenograft studies. This is crucial for designing experiments with a realistic expectation of achieving therapeutic concentrations.

Application
Selection Property
Validation Focus
β2AR modulation studies
β2AR-modulation selectivity profile
cAMP and receptor dynamics endpoint review
Chemosensitization screening in colorectal cancer models
5-FU cytotoxicity enhancement profile
Combination response endpoints
Saponin SAR and membrane disruption studies
Monodesmosidic cytotoxicity benchmark
Cytotoxicity endpoint review across organisms
In vivo PK/PD modeling for cancer xenograft research
Oral bioavailability and exposure profile
Plasma exposure and tumor model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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